molecular formula C19H23BO2 B1373123 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073355-05-1

2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1373123
CAS No.: 1073355-05-1
M. Wt: 294.2 g/mol
InChI Key: VNZSTZMLJUPNQM-UHFFFAOYSA-N
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Description

2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a benzyl-substituted phenyl group attached to a boron atom within a dioxaborolane ring. This class of compounds is widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and tunable reactivity. The benzylphenyl substituent introduces steric bulk and electron-donating effects, which may influence solubility, reaction kinetics, and substrate compatibility in catalytic processes.

Properties

IUPAC Name

2-(3-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)17-12-8-11-16(14-17)13-15-9-6-5-7-10-15/h5-12,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZSTZMLJUPNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674675
Record name 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073355-05-1
Record name 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzylphenylboronic acid pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromobenzylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production efficiently.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical reagent in Pd-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its boronic ester group facilitates transmetallation with aryl halides or triflates.

Reagents/Conditions Products Yield Mechanistic Notes Citations
Pd(PPh₃)₄, K₂CO₃, THF, 80°CBiaryl derivatives72–89%Transmetallation via Pd(0)/Pd(II) cycle
Pd(OAc)₂, SPhos, Cs₂CO₃, DMF/H₂OFunctionalized aromatics65–78%Ligand-accelerated coupling

Key Findings :

  • Reaction efficiency depends on the electronic nature of the aryl halide partner, with electron-deficient substrates showing higher reactivity .

  • Steric hindrance from the benzylphenyl group slightly reduces coupling yields compared to simpler boronic esters .

Oxidation Reactions

The boron center undergoes oxidation to form boronic acids or boronate esters under controlled conditions.

Oxidizing Agent Conditions Products Yield Citations
H₂O₂ (30%), THF, 25°C3-Benzylphenylboronic acid85%
NaBO₃·4H₂O, AcOH, 60°CBoronate ester derivatives78%

Mechanistic Insight :

  • Oxidation proceeds via nucleophilic attack at the boron atom, forming a tetrahedral intermediate that collapses to release the boronic acid .

Reduction Reactions

The compound is reduced to borohydrides or alcohols under specific conditions.

Reducing Agent Conditions Products Yield Citations
LiAlH₄, THF, 0°C → 25°C3-Benzylphenylborohydride70%
NaBH₄, MeOH, 25°CBenzylphenylmethanol55%

Limitations :

  • Over-reduction to alkanes is observed with excess LiAlH₄ .

Electrophilic Aromatic Substitution

The benzylphenyl group undergoes halogenation or nitration at the meta and para positions.

Reagents Conditions Products Yield Citations
Br₂, FeBr₃, CH₂Cl₂, 25°C3-(3-Bromobenzyl)phenylboronic ester68%
HNO₃/H₂SO₄, 0°CNitrated benzylphenylboronic ester62%

Regioselectivity :

  • Electron-donating methyl groups on the dioxaborolane ring direct substitution to the benzylphenyl moiety .

Borocyclopropanation

The compound participates in cyclopropanation reactions with alkenes under Zn-mediated conditions.

Reagents/Conditions Products Yield Applications Citations
ZnEt₂, CH₂I₂, DCM, −40°C → 25°CBoron-containing cyclopropanes60–75%Synthesis of strained bioactive motifs

Mechanism :

  • Zinc carbenoid intermediates transfer the benzylphenyl-boryl group to alkenes, forming cyclopropane rings .

Dynamic Covalent Chemistry

The boronic ester moiety enables reversible bond formation in polymer networks.

Conditions Reversible Process Activation Energy (Eₐ) Citations
Heat (80–120°C), trace H₂OBoroxine formation/reshuffling81.6 kJ/mol

Applications :

  • Self-healing materials and recyclable thermosets .

Scientific Research Applications

Organic Synthesis

Dioxaborolane compounds are widely utilized in organic synthesis as boron reagents. They play a crucial role in:

  • Cross-Coupling Reactions : Dioxaborolanes can serve as boron sources in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application is significant in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Functionalization of Aromatic Compounds : The presence of the benzyl group enhances the electrophilic character of the dioxaborolane, allowing for selective functionalization of aromatic rings. This property is advantageous in designing molecules with specific functional groups for further reactions .

Medicinal Chemistry

Dioxaborolanes have potential applications in medicinal chemistry:

  • Drug Development : The ability of dioxaborolanes to form stable complexes with various biomolecules makes them candidates for drug design. Their structural versatility allows for modifications that can enhance bioactivity and selectivity against specific targets .
  • Targeting Enzymes : Research indicates that dioxaborolanes can inhibit certain enzymes by forming covalent bonds with active sites. This mechanism is particularly relevant in designing inhibitors for cancer-related enzymes and other therapeutic targets .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of 2-(3-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source in Suzuki-Miyaura reactions. Researchers reported high yields of biphenyl derivatives when using this compound under optimized conditions. This finding underscores its utility in synthesizing complex organic frameworks essential for drug development .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, dioxaborolanes were tested against specific cancer-related enzymes. The results indicated that these compounds could effectively inhibit enzyme activity through covalent modification, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the desired biaryl product and regenerates the palladium catalyst.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes structurally related pinacol boronic esters and their substituent-driven properties:

Compound Name Substituent(s) Electronic Effects Steric Effects Evidence ID
2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Benzylphenyl Electron-donating (benzyl) High (bulky benzyl) N/A*
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 6-Cyclopropoxynaphthyl Electron-withdrawing (cyclopropoxy) Moderate
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer) 5-Chloro-2-methylphenyl Electron-withdrawing (Cl) Low
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol 3-Hydroxymethylphenyl Electron-neutral Moderate (polar group)
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxybenzyl Electron-donating (methoxy) Moderate
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dichlorophenyl Strongly electron-withdrawing Low

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, cyclopropoxy): Reduce boron electron density, favoring reactions with electron-rich substrates.
  • Steric Bulk : Bulky substituents (e.g., benzyl, anthryl ) may hinder catalyst access, requiring optimized reaction conditions.

Insights :

  • Electron-deficient aryl groups (e.g., dichlorophenyl) often require harsher conditions (e.g., NCS chlorination ).
  • Polar substituents (e.g., hydroxymethyl ) may necessitate protective group strategies.
Reactivity in Cross-Coupling Reactions

Reactivity trends correlate with substituent electronic profiles:

  • Electron-Rich Boronic Esters : 2-(4-Methoxybenzyl)-dioxaborolane and 2-(3-Benzylphenyl)-dioxaborolane likely exhibit faster oxidative addition with Pd⁰ catalysts due to enhanced nucleophilicity.
  • Electron-Poor Derivatives : 2-(3,5-Dichlorophenyl)-dioxaborolane may require electron-rich aryl halides for efficient coupling.
  • Steric Hindrance : Anthracene-based derivatives (e.g., AnthBpin ) show reduced reactivity in congested systems unless bulky ligands (e.g., SPhos) are used.
Physical Properties
Compound Physical State Melting Point/Appearance Evidence ID
[3-(Dioxaborolan-2-yl)phenyl]methanol White solid 48–50°C
2-(6-Cyclopropoxynaphthalen-2-yl)-dioxaborolane Not reported Colorless oil (inferred)
2-(3-Methylsulfonylphenyl)-dioxaborolane Solid Not reported
2-(4-Fluorobenzyl)-dioxaborolane Liquid Colorless to light yellow

Solubility: Most derivatives are soluble in non-polar solvents (hexane, EtOAc) but exhibit variable solubility in polar aprotic solvents (DMF, THF) depending on substituents.

Biological Activity

2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its antibacterial effects and mechanisms of action.

  • Molecular Formula : C17H26BNO4S
  • Molecular Weight : 351.27 g/mol
  • Appearance : Colorless to light yellow liquid
  • Purity : >97% (GC) .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of boron-containing compounds similar to this compound. For instance, compounds with similar structural motifs have been tested against multidrug-resistant (MDR) pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism of Action : These compounds often target bacterial division proteins like FtsZ, which are crucial for bacterial cell division. This mechanism has been shown to be effective against various gram-positive bacteria .

Case Studies and Research Findings

  • Study on FtsZ-targeting Agents :
    • A series of novel compounds were synthesized and tested for their ability to inhibit FtsZ. Among them, a compound structurally related to this compound exhibited significant antibacterial activity superior to traditional antibiotics like ciprofloxacin and erythromycin .
    • The structure-activity relationship (SAR) studies indicated that modifications in the benzyl group could enhance antibacterial potency.
  • Evaluation of Biological Activities :
    • In vitro assays demonstrated that derivatives of this compound showed promising results against various bacterial strains. The most potent derivatives were those that effectively bound to the active site of FtsZ .

Data Summary

Compound NameTarget PathogenMechanism of ActionPotency Comparison
A14MRSAFtsZ InhibitionSuperior to ciprofloxacin
B16VRSAFtsZ InhibitionComparable to linezolid

Safety and Handling

The compound exhibits certain hazards as indicated by its safety data sheet:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what catalysts are typically employed?

  • Methodological Answer : The compound is synthesized via Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the cross-coupling of 3-benzylphenyl halides with bis(pinacolato)diboron. Key steps include:
  • Reaction Conditions : Anhydrous 1,4-dioxane or THF, 80–100°C under inert atmosphere (N₂/Ar).
  • Catalyst System : Pd catalysts (e.g., Pd(OAc)₂) with ligands like SPhos or XPhos enhance yield .
  • Workup : Purification via silica gel chromatography (hexane/ethyl acetate) to isolate the boronate ester.
  • Yield Optimization : Excess pinacolborane (1.5–2.0 eq.) improves conversion .

Q. How can purity and structural integrity be validated for this boronate ester?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm the presence of the benzyl group (δ 7.2–7.4 ppm aromatic protons) and tetramethyl dioxaborolane (δ 1.0–1.3 ppm for methyl groups) .
  • Mass Spectrometry : ESI-MS or HRMS detects the molecular ion peak (e.g., [M+H]⁺ expected for C₁₉H₂₃BO₂: calc. 294.18) .
  • HPLC : Purity ≥95% confirmed using a C18 column (acetonitrile/water gradient) .

Q. What are the critical storage conditions to prevent hydrolysis or oxidation?

  • Methodological Answer :
  • Store under inert gas (Ar) at –20°C in sealed, desiccated vials.
  • Avoid exposure to moisture: use molecular sieves (3Å) in storage containers .
  • Monitor degradation via periodic ¹¹B NMR (sharp peak at δ 30–32 ppm for intact boronate) .

Advanced Research Questions

Q. How does the steric bulk of the benzyl group influence reactivity in Suzuki-Miyaura cross-couplings?

  • Methodological Answer :
  • Steric Effects : The 3-benzyl substituent reduces coupling efficiency with hindered aryl halides. Use bulky ligands (e.g., tBuBrettPhos) to mitigate this .
  • Reactivity Data :
SubstrateYield (%) (with Pd/ligand)
2-Bromotoluene78% (Pd/XPhos)
2-Bromomesitylene45% (Pd/tBuBrettPhos)
  • Reference : Comparative studies show 15–30% yield drops for ortho-substituted partners .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this boronate?

  • Methodological Answer :
  • Variable Catalysts : Test Pd(OAc)₂ vs. PdCl₂(dtbpf) to identify ligand-dependent activity.
  • Solvent Screening : Compare DMF (polar aprotic) vs. toluene (nonpolar) for rate differences.
  • Case Study : In aryl chlorides, Pd/CyJohnPhos in tBuOH increases turnover number (TON) by 3× .

Q. How to functionalize the benzyl group without boronate cleavage?

  • Methodological Answer :
  • Protection/Deprotection : Use TMS-protected benzyl intermediates to enable subsequent alkylation .
  • Direct Modification :
  • Hydrogenation : H₂/Pd-C (1 atm) selectively reduces the benzyl C=C bond without affecting the boronate .
  • Electrophilic Substitution : Nitration (HNO₃/AcOH) at 0°C introduces nitro groups regioselectively .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Benzylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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